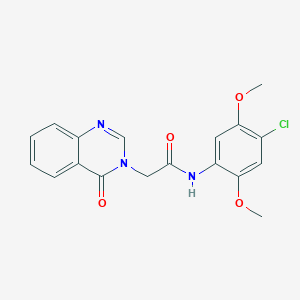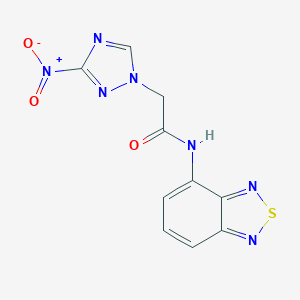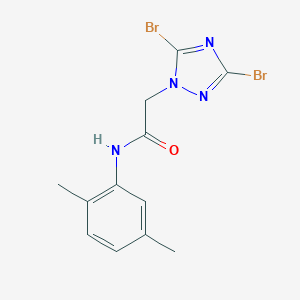![molecular formula C21H22N4O4S B277533 3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B277533.png)
3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide, also known as QPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. QPP belongs to the class of quinazoline compounds and is a potent inhibitor of several enzymes and receptors.
作用機序
3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide inhibits enzymes and receptors by binding to their active sites or allosteric sites. 3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide binds to the active site of PKB and inhibits its activity by preventing its phosphorylation and activation. 3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide binds to the catalytic site of PDE5 and inhibits its activity by preventing the hydrolysis of cyclic guanosine monophosphate (cGMP). 3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide binds to the zinc ion in the active site of CA and inhibits its activity by preventing the hydration of carbon dioxide.
Biochemical and Physiological Effects:
3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide has several biochemical and physiological effects. 3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide inhibits the growth and proliferation of cancer cells by blocking the PI3K/Akt/mTOR pathway. 3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide also inhibits the replication of viruses such as hepatitis C virus (HCV) and human immunodeficiency virus (HIV). 3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide has vasodilatory effects by increasing the levels of cGMP in smooth muscle cells.
実験室実験の利点と制限
3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide has several advantages for lab experiments. It is a potent and selective inhibitor of several enzymes and receptors, which makes it a valuable tool compound for studying their functions. 3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide has been extensively studied in vitro and in vivo, which provides a wealth of data on its properties and effects. However, 3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide also has some limitations for lab experiments. It is a relatively complex molecule that requires specialized equipment and expertise for synthesis and purification. 3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide is also relatively expensive compared to other tool compounds.
将来の方向性
There are several future directions for the study of 3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide. One direction is to explore its potential applications in the treatment of cancer, viral infections, and inflammatory diseases. Another direction is to study its interactions with other enzymes and receptors to better understand its mechanism of action. Additionally, the development of more efficient and cost-effective synthesis methods for 3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide could facilitate its use in scientific research. Finally, the development of 3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide derivatives with improved properties and selectivity could lead to the discovery of novel therapeutic agents.
合成法
The synthesis of 3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide involves the reaction of 3-(4-oxo-3(4H)-quinazolinyl)propionic acid with 4-(1-pyrrolidinylsulfonyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions. The crude product is purified by column chromatography to obtain pure 3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide.
科学的研究の応用
3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit several enzymes and receptors, including protein kinase B (PKB), phosphodiesterase 5 (PDE5), and carbonic anhydrase (CA). 3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide has also been shown to have anticancer, antiviral, and anti-inflammatory properties. 3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide has been used as a tool compound to study the role of PKB in cancer and other diseases. 3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide has also been used to study the role of PDE5 in erectile dysfunction and pulmonary hypertension.
特性
分子式 |
C21H22N4O4S |
|---|---|
分子量 |
426.5 g/mol |
IUPAC名 |
3-(4-oxoquinazolin-3-yl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)propanamide |
InChI |
InChI=1S/C21H22N4O4S/c26-20(11-14-24-15-22-19-6-2-1-5-18(19)21(24)27)23-16-7-9-17(10-8-16)30(28,29)25-12-3-4-13-25/h1-2,5-10,15H,3-4,11-14H2,(H,23,26) |
InChIキー |
QWSQDLDPYSCHEK-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
正規SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-oxoquinazolin-3(4H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B277450.png)

![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B277454.png)

![1-{[5-(4-bromophenyl)-1H-tetraazol-1-yl]acetyl}piperidine](/img/structure/B277457.png)

![1-[5-(4-bromophenyl)-1H-tetrazol-1-yl]-3,3-dimethylbutan-2-one](/img/structure/B277461.png)

![4-[(5-phenyl-1H-tetraazol-1-yl)acetyl]morpholine](/img/structure/B277463.png)

![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-fluorophenyl)ethanone](/img/structure/B277468.png)
![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B277469.png)
![N-(2,4-dichlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277470.png)
![Ethyl 4-[(phenylsulfonyl)methyl]benzoate](/img/structure/B277472.png)